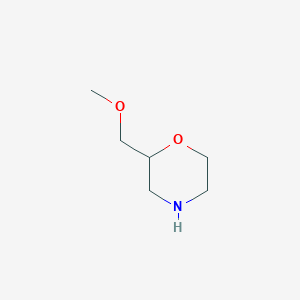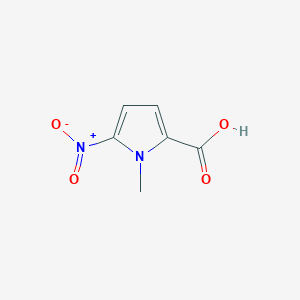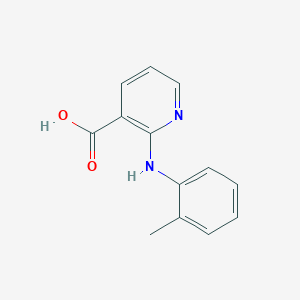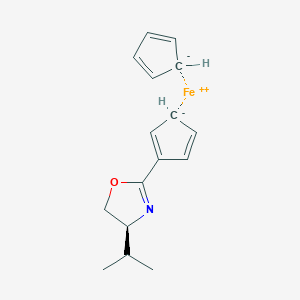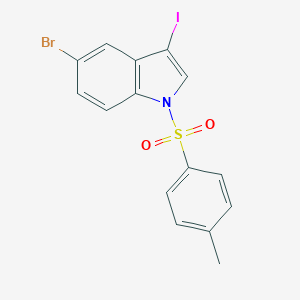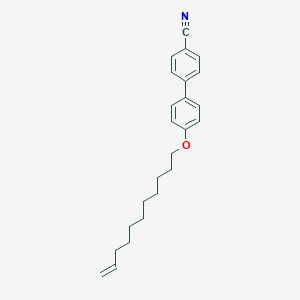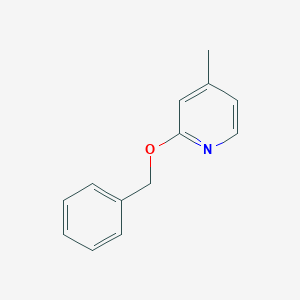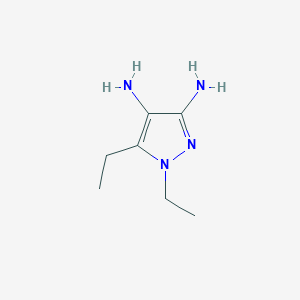
1H,1'H-3,3'-Biindol
Übersicht
Beschreibung
3,3’-Biindole, also known as 3,3’-Bi[1H-indole], is a chemical compound with the CAS Number: 13637-37-1 .
Synthesis Analysis
There are several methods for the synthesis of 3,3’-Biindole. One method involves a mild and metal-free synthesis of 3,3’-bisindoles. The transformation proceeds through the removal of the Fmoc group followed by the loss of a methylene unit via C–C and C–N bond cleavage . Another method involves the rapid synthesis of polycyclic 3,3’-biindole derivatives through AgOTf-catalyzed nucleophilic addition and cycloisomerization processes .
Molecular Structure Analysis
The molecular structure of 3,3’-Biindole is complex and involves multiple bonds. The molecular formula is C16H10N2 . More detailed structural information can be obtained from crystallographic data .
Chemical Reactions Analysis
The chemical reactions involving 3,3’-Biindole are diverse. For instance, the synthesis of 3,3’-bisindoles involves the removal of the Fmoc group followed by the loss of a methylene unit via C–C and C–N bond cleavage . Another reaction involves the rapid synthesis of polycyclic 3,3’-biindole derivatives through AgOTf-catalyzed nucleophilic addition and cycloisomerization processes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3’-Biindole are complex and depend on the specific conditions. Detailed information about these properties can be obtained from specialized databases and scientific literature .
Wissenschaftliche Forschungsanwendungen
Nichtlineare optische Materialien
1H,1’H-3,3’-Biindol: Derivate wurden auf ihre nichtlinearen optischen (NLO) Eigenschaften untersucht, die für photonische Anwendungen wie optisches Schalten von entscheidender Bedeutung sind . Das Vorhandensein von Substituenten wie Brom, Methyl und Phenylgruppen kann diese Eigenschaften beeinflussen und den nichtlinearen Absorptionskoeffizienten und den Brechungsindex verändern. Diese Ergebnisse deuten darauf hin, dass Biindol-Derivate vielversprechende Kandidaten für NLO-Absorptionsmaterialien sein könnten .
Marine Naturstoffe
3,3’-Biindol: wird als ein marinen Naturstoff identifiziert, der im Bakterium Nocardiopsis sp. gefunden wurde . Dies unterstreicht seine potenzielle Bedeutung in der marinen Biochemie und die Möglichkeit, neue Naturstoffe mit einzigartigen Eigenschaften zu entdecken.
Analytische Chemie
In der analytischen Chemie kann 1H,1’H-3,3’-Biindol für die Methodenentwicklung in der Chromatographie und Massenspektrometrie verwendet werden. Seine wohldefinierte Struktur und seine Eigenschaften machen es zu einer geeigneten Verbindung zur Kalibrierung und zum Testen analytischer Methoden .
Organische Synthese
1H,1’H-3,3’-Biindol: dient als Baustein in der organischen Synthese, insbesondere bei der Synthese von Bisindolen durch verschiedene chemische Reaktionen, einschließlich Demethylierungsprozessen . Seine Vielseitigkeit in der Synthese unterstreicht seine Bedeutung bei der Herstellung komplexer organischer Moleküle.
Biochemie
In der Biochemie können 1H,1’H-3,3’-Biindol und seine Derivate zur Untersuchung von Proteininteraktionen, Enzymkinetik und anderen biochemischen Wegen verwendet werden. Seine Indolringe können bestimmte biologische Moleküle nachahmen und so zum Verständnis molekularer Funktionen beitragen .
Landwirtschaft
Es liegen keine direkten Informationen zur Verwendung von 1H,1’H-3,3’-Biindol in der Landwirtschaft vor. Indolverbindungen spielen jedoch bekanntermaßen eine Rolle beim Pflanzenwachstum und der -entwicklung, was auf mögliche Forschungsanwendungen bei der Untersuchung der Pflanzenphysiologie oder der Entwicklung von landwirtschaftlichen Chemikalien hindeutet .
Wirkmechanismus
- The primary target of 1H,1’H-3,3’-biindole is not well-documented in the available literature. However, we know that it interacts with specific molecular configurations due to its π-electron delocalization. These interactions likely play a role in its biological effects .
- The compound’s interaction with its targets remains an area of ongoing research. Its π-electron system may contribute to nonlinear optical (NLO) properties, distinguishing it from inorganic materials. The presence of halogen substitutions (such as bromine) affects its NLO properties .
Target of Action
Mode of Action
Action Environment
Its unique structure and interactions make it an exciting subject for scientific exploration . 🌟
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-7-15-11(5-1)13(9-17-15)14-10-18-16-8-4-2-6-12(14)16/h1-10,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJMXLYLQPXPSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300621 | |
| Record name | 3,3'-Biindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13637-37-1 | |
| Record name | 3,3'-Biindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-Biindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenemethanamine](/img/structure/B186644.png)

